

ISTH0036: A Technical Overview of a Novel Antisense Oligonucleotide for Ocular Diseases

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Compound of Interest

Compound Name: ISTH0036

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This technical guide provides an in-depth overview of the molecular structure, properties, and mechanism of action of **ISTH0036**, a promising therapeutic agent for a range of ocular diseases. Developed by Isarna Therapeutics, **ISTH0036** is a selective inhibitor of Transforming Growth Factor-beta 2 (TGF- β 2), a key mediator in ocular fibrosis and angiogenesis. This document is intended for researchers, scientists, and professionals in the field of drug development.

Molecular Structure and Physicochemical Properties

ISTH0036 is a 14-mer synthetic antisense oligodeoxynucleotide.^[1] Its design incorporates advanced chemical modifications to enhance stability, binding affinity, and efficacy.

Structural Features:

- **Locked Nucleic Acid (LNA) Modifications:** **ISTH0036** is a "3+3 LNA-modified gapmer".^[2] This structure consists of a central "gap" of unmodified DNA bases flanked by wings of LNA-modified nucleotides. This configuration is designed to facilitate the degradation of the target mRNA by RNase H.
- **Phosphorothioate Backbone:** The entire oligonucleotide backbone is composed of phosphorothioate linkages, where a non-bridging oxygen atom is replaced by sulfur.^[2] This

modification confers significant resistance to nuclease degradation, thereby increasing the in vivo stability and duration of action of the drug.

- **Sequence:** While the exact and complete nucleotide sequence of **ISTH0036** is proprietary, a partial sequence has been reported as 5'- GA(Me)CCAGATGCAGGA -3'. The "(Me)C" likely denotes a modified cytosine, but specific details are not publicly available.

A summary of the known molecular and physicochemical properties of **ISTH0036** is presented in Table 1.

Property	Description
Molecule Type	14-mer Locked Nucleic Acid (LNA)-modified antisense oligodeoxynucleotide.[1][3]
Structure	"3+3 LNA-modified gapmer" with a full phosphorothioate backbone.[2]
Target	Messenger RNA (mRNA) of Transforming Growth Factor-beta 2 (TGF-β2).[4]
Mechanism of Action	Binds to TGF-β2 mRNA, leading to its degradation via RNase H-mediated cleavage, thus inhibiting the production of TGF-β2 protein. [5]
Formulation	Lyophilized powder reconstituted in isotonic (0.9%) saline solution for intravitreal injection.[2]

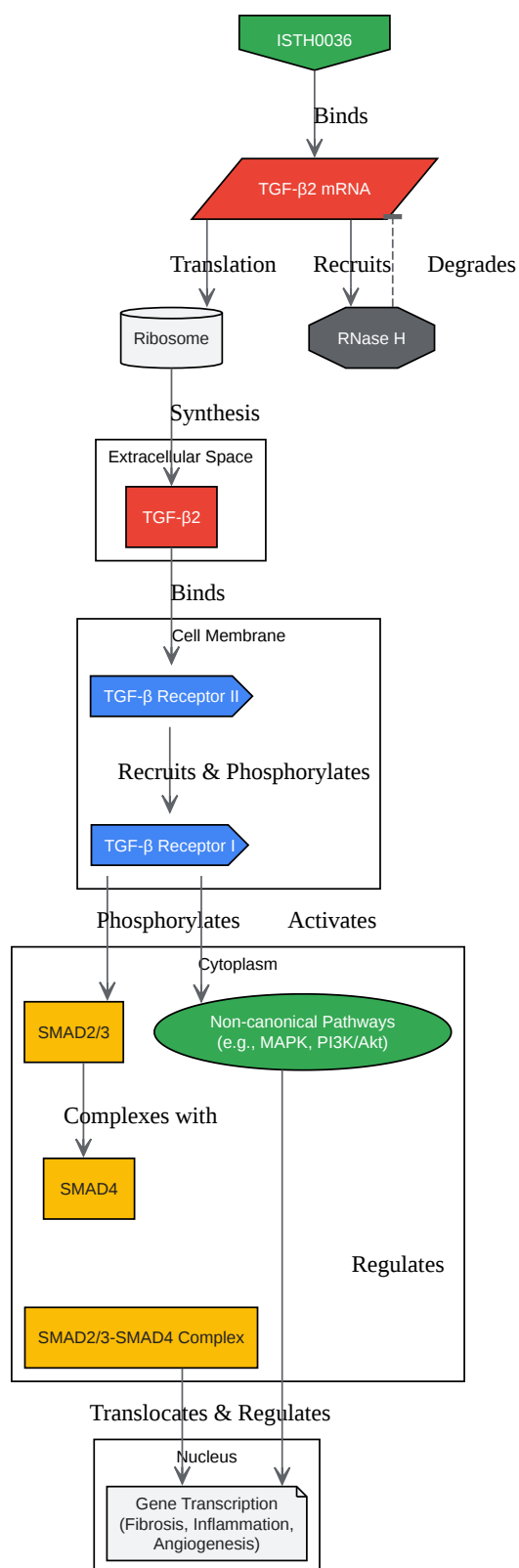
Mechanism of Action and Signaling Pathway

ISTH0036 exerts its therapeutic effect by selectively downregulating the production of TGF-β2, a pivotal cytokine implicated in the pathophysiology of several ocular diseases, including glaucoma, neovascular age-related macular degeneration (nAMD), and diabetic macular edema (DME).[3][4][6] Elevated levels of TGF-β2 in the eye are associated with increased fibrosis, inflammation, and angiogenesis.[6]

The mechanism of action involves the binding of **ISTH0036** to its complementary sequence on the TGF-β2 mRNA. The resulting DNA-RNA hybrid is recognized and cleaved by the ubiquitous

enzyme RNase H, leading to the degradation of the mRNA and a subsequent reduction in the synthesis of the TGF- β 2 protein.

The TGF- β 2 signaling pathway, which is inhibited by **ISTH0036**, is a complex cascade that can proceed through both canonical (Smad-dependent) and non-canonical (Smad-independent) routes. A simplified representation of this pathway is depicted below.



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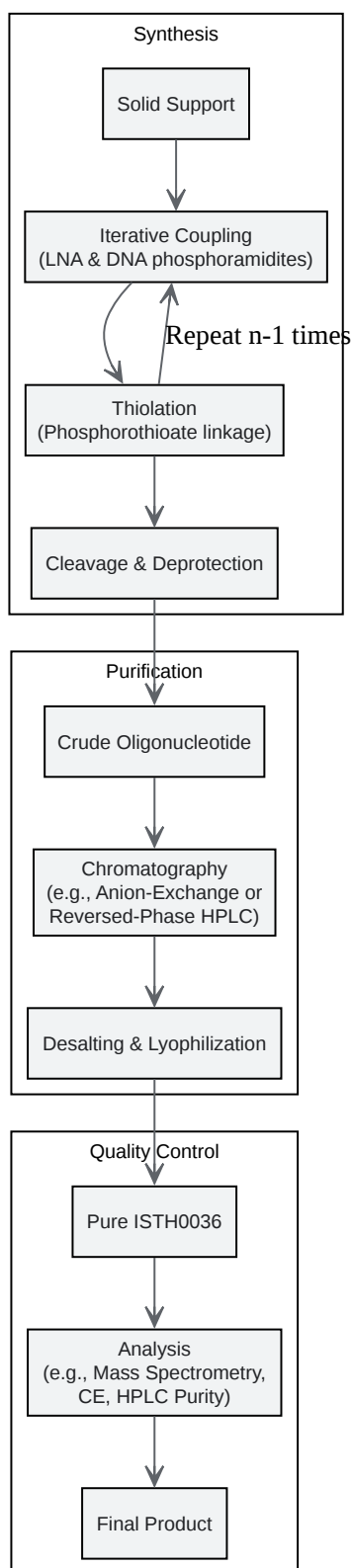
TGF-β2 Signaling Pathway and **ISTH0036** Mechanism of Action.

Experimental Protocols

While specific, detailed proprietary protocols for the synthesis and analysis of **ISTH0036** are not publicly available, the general methodologies for antisense oligonucleotides are well-established.

General Synthesis and Purification Workflow:

The synthesis of LNA-modified phosphorothioate oligonucleotides is typically performed using automated solid-phase phosphoramidite chemistry. Purification is a critical step to remove impurities and ensure the quality of the final product. A general workflow is outlined below.



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General Workflow for Synthesis and Purification of **ISTH0036**.

In Vitro and In Vivo Evaluation:

The preclinical evaluation of **ISTH0036** involved a series of in vitro and in vivo studies to assess its potency, selectivity, and therapeutic potential.

- In Vitro: Cellular assays using human cell lines (e.g., trabecular meshwork cells, retinal pigment epithelium cells) are used to determine the ability of **ISTH0036** to downregulate TGF- β 2 mRNA and protein levels.
- In Vivo: Animal models of ocular diseases, such as laser-induced choroidal neovascularization in mice, are employed to evaluate the efficacy of **ISTH0036** in reducing angiogenesis and fibrosis.^[3]

Clinical Trial Data

ISTH0036 has undergone clinical evaluation in Phase 1 and Phase 2 trials for various ocular indications.

Phase 1 Trial in Glaucoma:

A first-in-human, Phase 1 dose-escalation study evaluated the safety and tolerability of a single intravitreal injection of **ISTH0036** in patients with open-angle glaucoma undergoing filtration surgery.^[1] The study also provided preliminary evidence of clinical activity. A summary of the key findings is presented in Table 2.

Dose Level	Total Dose	Calculated Vitreous Conc.	Mean IOP at Day 85 (mmHg \pm SD)
1	6.75 μ g	0.3 μ M	9.7 \pm 3.3
2	22.5 μ g	1 μ M	14.2 \pm 6.5
3	67.5 μ g	3 μ M	5.8 \pm 1.8
4	225 μ g	10 μ M	7.8 \pm 0.6

Data from Pfeiffer N, et al. PLoS One. 2017.^[1]

Phase 2 BETTER Trial in nAMD and DME:

The BETTER study was a Phase 2a trial that assessed the efficacy and safety of **ISTH0036** in patients with neovascular age-related macular degeneration (nAMD) and diabetic macular edema (DME).^{[2][3]} Key outcomes are summarized in Table 3.

Indication	Patient Group	Key Outcome	Result
nAMD	Naïve & Anti-VEGF Pretreated	Best-Corrected Visual Acuity (BCVA)	Stabilization of BCVA (64 letters at baseline and end of study). ^[3]
nAMD	Naïve & Anti-VEGF Pretreated	Central Retinal Thickness (CRT)	Decrease from 330 µm to 290 µm. ^[3]
nAMD	With Fibrosis (HRM)	Hyperreflective Material (HRM) Volume	70% reduction in HRM volume with ISTH0036 vs. 75% increase in fellow eyes on standard of care. ^[2]
DME	Naïve & Anti-VEGF Pretreated	Best-Corrected Visual Acuity (BCVA)	Improvement from 57 letters at baseline to 68 at end of study. ^[3]
DME	Naïve & Anti-VEGF Pretreated	Central Retinal Thickness (CRT)	Decrease from 526 µm to 326 µm. ^[3]
DME	Naïve & Anti-VEGF Pretreated	Intraretinal Fluid (IRF) Volume	Mean reduction of -333 nL in naïve and -120 nL in pretreated patients. ^[2]
Both	All	Intraocular Pressure (IOP)	Stable at a mean of 15 mmHg. ^[3]
Both	All	Safety	Well-tolerated; 16% of treated eyes showed worsening of cataract. ^{[2][3]}

Data from Munk MR, et al. Invest. Ophthalmol. Vis. Sci. 2024 & 2025.[2][3]

Conclusion

ISTH0036 is a novel, chemically-modified antisense oligonucleotide that effectively and selectively targets TGF- β 2, a key driver of pathology in several ocular diseases. Its unique "gapmer" design with LNA modifications and a phosphorothioate backbone provides enhanced stability and potency. Preclinical and clinical studies have demonstrated its potential to reduce fibrosis and improve clinical outcomes in glaucoma, nAMD, and DME. Further late-stage clinical development is anticipated to confirm its role as a first-in-class antifibrotic agent for ophthalmic indications.

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